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Compound of Interest

Compound Name: 5-Bromo-2,3-dichloropyridine

Cat. No.: B1281206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for the compound

5-Bromo-2,3-dichloropyridine. Due to the limited availability of published experimental

spectra for this specific molecule, this guide combines theoretical predictions, data from

analogous compounds, and general spectroscopic principles to offer a comprehensive

overview for researchers.

Core Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 5-Bromo-2,3-dichloropyridine.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Parameter Predicted Value

Chemical Shift (δ)

H-4 ~ 7.8 - 8.2 ppm

H-6 ~ 8.4 - 8.8 ppm

Multiplicity Doublet (d)

H-4 Doublet (d)

H-6 ~ 2-3 Hz

Coupling Constant (J)

⁴J(H-4, H-6) CDCl₃

Solvent

Note: Predicted chemical shifts are based on the analysis of similar halogenated pyridines. The

actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Atom Predicted Chemical Shift (δ)

C-2 ~ 148 - 152 ppm

C-3 ~ 135 - 139 ppm

C-4 ~ 130 - 134 ppm

C-5 ~ 118 - 122 ppm

C-6 ~ 150 - 154 ppm

Solvent CDCl₃

Note: Predicted chemical shifts are based on computational models and data from analogous

compounds. Experimental verification is recommended.

Table 3: Predicted Key IR Absorption Bands
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Vibration Mode

Aromatic C-H 3050 - 3150 Stretching

C=N (in-ring) 1550 - 1620 Stretching

C=C (in-ring) 1400 - 1500 Stretching

C-Cl 700 - 850 Stretching

C-Br 500 - 650 Stretching

Note: These are characteristic absorption ranges and the exact peak positions can be

influenced by the overall molecular structure.

Table 4: Mass Spectrometry Data
Parameter Value

Molecular Formula C₅H₂BrCl₂N

Exact Mass 224.87477 Da[1]

Molecular Weight 226.88 g/mol [1]

Key Fragmentation Pattern
Loss of Br, Cl, or HCl are anticipated

fragmentation pathways.

Isotopic Pattern

A complex isotopic pattern is expected due to

the presence of Bromine (⁷⁹Br and ⁸¹Br) and

Chlorine (³⁵Cl and ³⁷Cl) isotopes. The M, M+2,

M+4, and M+6 peaks will have characteristic

relative intensities.

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 5-Bromo-2,3-dichloropyridine in approximately

0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shifts.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer

(e.g., 400 MHz or higher). For ¹³C NMR, broadband proton decoupling is typically used to

simplify the spectrum.

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a

KBr pellet can be prepared by grinding a small amount of the sample with dry potassium

bromide and pressing it into a thin disk.

Background Spectrum: Record a background spectrum of the empty sample holder or the

clean ATR crystal.

Sample Spectrum: Record the spectrum of the sample.

Data Analysis: The background is automatically subtracted from the sample spectrum.

Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC) or liquid

chromatography (LC).

Ionization: Ionize the sample using a suitable technique. Electron Ionization (EI) is a

common method for relatively small and volatile molecules.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the

mass analyzer.

Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum.

Visualizations
Experimental Workflow for Spectroscopic Analysis

General Workflow for Spectroscopic Analysis of 5-Bromo-2,3-dichloropyridine

Sample Preparation

Data Acquisition

Data Analysis & Interpretation
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Structural Elucidation

Click to download full resolution via product page
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Caption: A generalized workflow for the spectroscopic analysis of 5-Bromo-2,3-
dichloropyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,3-Dichloropyridine(2402-77-9) 1H NMR [m.chemicalbook.com]

To cite this document: BenchChem. [Spectroscopic Data for 5-Bromo-2,3-dichloropyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1281206#spectroscopic-data-for-5-bromo-2-3-
dichloropyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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